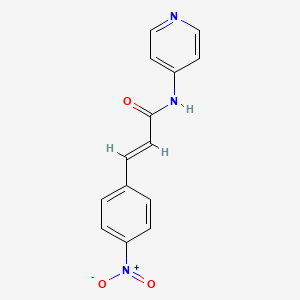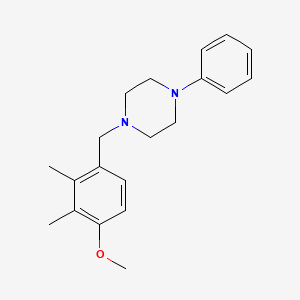
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as PDQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. PDQ belongs to the class of quinoxaline derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis. This compound has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. This compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing antioxidant enzyme activity, and improving mitochondrial function. This compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety.
Zukünftige Richtungen
There are several future directions for research on 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone, including studying its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may also have potential as a treatment for mood disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of sodium borohydride. Another method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reduced with sodium borohydride to obtain this compound.
Eigenschaften
IUPAC Name |
4-(2-phenylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-11-18(14-9-5-4-8-13(14)17-15)16(20)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKSZMGYQEBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)



![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)



![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
